molecular formula C14H11N3O4S B11540671 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-3-hydroxybenzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-3-hydroxybenzohydrazide

Cat. No.: B11540671
M. Wt: 317.32 g/mol
InChI Key: WZSLEOWLBQTBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE is a chemical compound that belongs to the class of benzisothiazoles These compounds are characterized by a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with 3-hydroxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can lead to a variety of substituted benzisothiazole derivatives.

Scientific Research Applications

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine
  • N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amine
  • N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide

Uniqueness

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE is unique due to the presence of the 3-hydroxybenzohydrazide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzisothiazole derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-hydroxybenzohydrazide

InChI

InChI=1S/C14H11N3O4S/c18-10-5-3-4-9(8-10)14(19)16-15-13-11-6-1-2-7-12(11)22(20,21)17-13/h1-8,18H,(H,15,17)(H,16,19)

InChI Key

WZSLEOWLBQTBHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.